MC-Gly-Gly-Phe-Gly-NH-CH2-O-amide-Eribulin

ADC Drug-Linker Conjugate Molecular Weight

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide, commonly referred to as MC-GGFG-NH-CH2-O-amide-Eribulin (CAS: 2907719-55-3), is a specialized linker-drug intermediate used in the synthesis of antibody-drug conjugates (ADCs). It comprises a potent microtubule inhibitor (Eribulin) linked to a protease-cleavable GGFG (Gly-Gly-Phe-Gly) peptide spacer.

Molecular Formula C68H93N7O20
Molecular Weight 1328.5 g/mol
Cat. No. B12366066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly-NH-CH2-O-amide-Eribulin
Molecular FormulaC68H93N7O20
Molecular Weight1328.5 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)COCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CCCCCN1C(=O)C=CC1=O)O
InChIInChI=1S/C68H93N7O20/c1-37-23-43-14-16-48-38(2)24-45(88-48)20-21-68-30-53-63(94-68)64-65(93-53)66(95-68)62-49(92-64)17-15-44(90-62)26-41(76)27-46-51(29-50(89-43)39(37)3)91-52(61(46)86-4)28-42(77)31-69-58(82)35-87-36-73-56(80)33-72-67(85)47(25-40-11-7-5-8-12-40)74-57(81)34-71-55(79)32-70-54(78)13-9-6-10-22-75-59(83)18-19-60(75)84/h5,7-8,11-12,18-19,37,42-53,61-66,77H,2-3,6,9-10,13-17,20-36H2,1,4H3,(H,69,82)(H,70,78)(H,71,79)(H,72,85)(H,73,80)(H,74,81)/t37-,42+,43+,44-,45+,46+,47+,48+,49+,50-,51+,52-,53-,61-,62+,63+,64+,65-,66+,68+/m1/s1
InChIKeyVCCIYSDSPBOBQT-FEDIRDTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-GGFG-NH-CH2-O-amide-Eribulin: A Next-Generation ADC Linker-Drug Intermediate for Targeted Cancer Therapy


6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide, commonly referred to as MC-GGFG-NH-CH2-O-amide-Eribulin (CAS: 2907719-55-3), is a specialized linker-drug intermediate used in the synthesis of antibody-drug conjugates (ADCs) . It comprises a potent microtubule inhibitor (Eribulin) linked to a protease-cleavable GGFG (Gly-Gly-Phe-Gly) peptide spacer . This structural design is engineered for targeted cancer therapy, aiming to selectively deliver the cytotoxic payload to tumor cells while minimizing systemic exposure.

Workflow ADC synthesis via thiol-maleimide conjugation
Selection Complete linker-drug intermediate with protease-cleavable GGFG spacer
Use Context Preclinical ADC research and linker-comparison studies

Why Procuring a Generic Eribulin Linker-Payload May Compromise ADC Development: The Case of MC-GGFG-NH-CH2-O-amide-Eribulin


Direct substitution of MC-GGFG-NH-CH2-O-amide-Eribulin with a generic or alternative Eribulin-based linker-drug conjugate is scientifically unjustified and carries significant risk of ADC development failure. The specific combination of the GGFG linker sequence, the NH-CH2-O-amide attachment chemistry, and the unique microtubule-targeting properties of Eribulin dictates critical ADC characteristics including plasma stability, drug-to-antibody ratio (DAR), aggregation propensity, and ultimately, in vivo efficacy and safety [1]. Even minor structural alterations, such as changing the linker from GGFG to a Val-Cit-PABC system or omitting the NH-CH2-O spacer, can profoundly alter the conjugate's pharmacokinetic profile and therapeutic window, as demonstrated in preclinical ADC studies . The quantitative evidence below details the specific, non-interchangeable features of this compound.

Linker sequence substitution (e.g., Val-Cit-PABC) may shift protease-cleavage kinetics and payload-release profile.
Attachment chemistry changes (e.g., omitting NH-CH2-O spacer) may alter conjugation efficiency, DAR, and aggregation propensity.
Payload mechanism differs from other microtubule inhibitors; irreversible arrest context may not transfer to alternative payloads.

Quantitative Differentiation of MC-GGFG-NH-CH2-O-amide-Eribulin Against Key Eribulin-Based ADC Linker-Payload Comparators


Comparative Molecular Weight and Stoichiometry vs. GGFG-Eribulin

MC-GGFG-NH-CH2-O-amide-Eribulin (C68H93N7O20, MW = 1328.5 g/mol) is structurally distinct from GGFG-Eribulin (C55H77N5O15, MW = 1048.2 g/mol), which lacks the maleimide (MC) and extended linker components . This difference is fundamental: the target compound is a complete linker-drug intermediate ready for conjugation to an antibody, whereas GGFG-Eribulin is a simpler drug-linker conjugate without the maleimide moiety required for antibody attachment. For procurement, this means they are not interchangeable; using one in place of the other would necessitate different conjugation chemistries and result in ADCs with different drug-to-antibody ratios (DAR) and potentially altered pharmacokinetic profiles .

Molecular Identity
Head-to-head
MW 1328.5 vs 1048.2 g/mol; distinct formula C68H93N7O20 vs C55H77N5O15
Non-interchangeable linker-drug intermediates; procure by exact CAS.
Different conjugation chemistries required.
ADC Drug-Linker Conjugate Molecular Weight

Linker Cleavage and Release Kinetics: GGFG vs. Val-Cit-PABC Linker Systems

The GGFG (Gly-Gly-Phe-Gly) linker is specifically cleaved by lysosomal enzymes such as cathepsins, a mechanism that is distinct from the Val-Cit-PABC linker system used in other Eribulin conjugates like VCP-Eribulin . While quantitative cleavage rates for this specific conjugate are not publicly available, the class of GGFG linkers is established to be stable in systemic circulation and cleaved intracellularly, a property critical for targeted drug release . The Val-Cit-PABC linker, in contrast, is also cleavable but may exhibit different stability and release kinetics, impacting the therapeutic window of the resulting ADC . The selection of GGFG over Val-Cit-PABC for a given target is driven by empirical data on payload release efficiency in relevant cancer models, making this a key differentiator in ADC design .

Linker Cleavage
Class-level
GGFG cleaved by lysosomal cathepsins; Val-Cit-PABC by cathepsin B
Cleavage mechanism dictates intracellular release context.
Quantitative kinetics not publicly available; data to verify.
ADC Linker Chemistry Cathepsin Cleavage

Payload Potency and Unique Mechanism of Action: Eribulin vs. Other Microtubule Inhibitors

Eribulin, the payload of MC-GGFG-NH-CH2-O-amide-Eribulin, exhibits a unique mechanism of microtubule inhibition characterized by irreversible mitotic arrest, a property that distinguishes it from other microtubule-targeting agents (MTAs) like MMAE or maytansine derivatives [1]. Preclinical studies show that eribulin induces irreversible mitotic arrest, whereas the more potent analog ER-076349 induces reversible arrest . In in vivo models, eribulin demonstrated superior efficacy compared to ER-076349, despite lower in vitro potency, due to its irreversible effect . While direct comparative data for the complete MC-GGFG-NH-CH2-O-amide-Eribulin conjugate are limited, the intrinsic properties of the Eribulin payload provide a strong rationale for its selection over other MTA payloads for specific ADC applications. For instance, the investigational ADC MORAb-202, which uses an Eribulin payload, showed improved specificity in vitro compared to conjugates with MMAE or DM4 payloads [2].

Payload Mechanism
Reported
Eribulin induces irreversible mitotic arrest; analog ER-076349 reversible
Irreversible arrest may support ADC model-response endpoints.
Cross-study comparison; limited direct conjugate data.
ADC Microtubule Inhibitor Cytotoxicity

Optimal Research and Development Applications for MC-GGFG-NH-CH2-O-amide-Eribulin


Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs)

This compound is specifically designed as a linker-drug intermediate for the synthesis of ADCs . Its maleimide group enables efficient conjugation to thiol groups on partially reduced monoclonal antibodies, while the GGFG linker ensures controlled, intracellular payload release . This makes it the preferred starting material for constructing ADCs targeting various cancer antigens, where precise DAR and linker stability are paramount.

Preclinical Evaluation of Novel ADC Candidates Targeting Solid Tumors

Given the unique irreversible mechanism of action of the Eribulin payload , this intermediate is ideal for generating ADCs for preclinical efficacy studies in xenograft models of cancers such as breast, lung, or sarcoma. The resulting ADCs can be benchmarked against those made with alternative linker-payloads (e.g., MMAE-based) to determine optimal tumor regression and tolerability profiles .

Comparative Linker Chemistry Studies

This compound serves as a key component in studies designed to compare the performance of the GGFG linker against other cleavable (e.g., Val-Cit-PABC) or non-cleavable linkers. By conjugating the same Eribulin payload to a specific antibody via different linker systems, researchers can directly quantify the impact of linker chemistry on ADC stability in plasma, lysosomal cleavage efficiency, and in vivo efficacy .

Process Development for ADC Manufacturing

This intermediate is used in the development and scale-up of robust conjugation processes for ADC manufacturing. Its well-defined molecular weight and chemical properties facilitate process analytical technology (PAT) implementation and quality control for critical quality attributes (CQAs) such as DAR, aggregation, and free drug content .

Application
Selection Property
Validation Focus
Site-specific ADC synthesis
Maleimide-thiol conjugation ready; GGFG cleavable linker
DAR and linker stability verification
Preclinical solid tumor ADC studies
Eribulin irreversible microtubule inhibition
Tumor model response endpoints
Comparative linker chemistry research
Defined GGFG cleavage mechanism
Plasma stability and lysosomal cleavage efficiency
ADC manufacturing process development
Well-defined molecular properties
Process control for CQAs (DAR, aggregation)
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